1,3-Dichlordibenzo-p-dioxin

Übersicht

Beschreibung

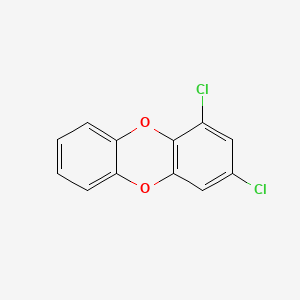

1,3-Dichlorodibenzo-P-dioxin (1,3-DCDD) is a persistent environmental pollutant that is of concern due to its high toxicity and ability to bioaccumulate in both humans and animals. It is a member of the polychlorinated dibenzodioxin (PCDD) family, which is a group of 209 compounds that are produced as a by-product of industrial processes such as the manufacture of herbicides, wood preservatives, chlorinated solvents and bleaching agents. 1,3-DCDD is one of the most toxic of the PCDDs and is known to have a variety of adverse effects on humans and animals, including cancer, reproductive and developmental abnormalities, and endocrine disruption.

Wissenschaftliche Forschungsanwendungen

Umweltverschmutzungsindikator

1,3-Dichlordibenzo-p-dioxin ist, wie andere Dioxine, ein persistenter organischer Schadstoff. Er kann als Indikator für Umweltverschmutzung dienen, insbesondere im Zusammenhang mit synthetischen Prozessen und der Verbrennung chlorhaltiger Stoffe .

Bioakkumulationsforschung

Dioxine, einschließlich this compound, reichern sich aufgrund ihrer lipophilen Eigenschaften in Mensch und Tier an. Dies macht sie nützlich für die Untersuchung von Bioakkumulationsmustern und den Auswirkungen dieser Muster auf die Gesundheit und Entwicklung .

Toxizitätsstudien

Die Toxizität von this compound kann untersucht werden, um seine gesundheitlichen Auswirkungen auf Mensch und Tier zu verstehen. Es ist bekannt, dass Dioxine Entwicklungsstörungen und Krebs verursachen können .

Sensorik und Erkennung

This compound kann bei der Entwicklung von Sensorik- und Erkennungssystemen verwendet werden. So wurde beispielsweise ein stabiler Zirkonium-basierter metallorganischer Gerüst für die spezifische Erkennung von polychlorierten Dibenzodioxinmolekülen berichtet .

Biotransformationsstudien

Die Biotransformation von this compound kann mit bestimmten Pilzen untersucht werden. Beispielsweise wurde der Weißfäulepilz Phlebia lindtneri verwendet, um 2,7-Dichlordibenzo-p-dioxin zu hydroxyliertem DiCDD zu biotransformieren .

Metabolismusforschung

Der Metabolismus von this compound beim Menschen kann untersucht werden, um zu verstehen, wie diese Verbindungen im Fettgewebe gespeichert werden und warum sie nicht leicht metabolisiert oder ausgeschieden werden .

Wirkmechanismus

Target of Action

1,3-Dichlorodibenzo-P-dioxin primarily targets the Aryl hydrocarbon receptor (AhR) . The AhR is an intracellular protein that functions as a ligand-dependent transcription factor . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

The compound interacts with its target, the AhR, leading to changes in gene expression . This interaction may result from the direct binding of the AhR and its heterodimer-forming partner, the aryl hydrocarbon receptor nuclear translocator, with gene regulatory elements . This binding initiates a phosphorylation/dephosphorylation cascade that subsequently activates other transcription factors .

Biochemical Pathways

The biochemical pathways affected by 1,3-Dichlorodibenzo-P-dioxin involve alterations in gene expression . These alterations occur at an inappropriate time and/or for an inappropriately long time . The response to 1,3-Dichlorodibenzo-P-dioxin likely involves a relatively complex interplay between multiple genetic and environmental factors .

Pharmacokinetics

Like other dioxins, it is likely to be lipophilic and bioaccumulate in humans and wildlife . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The molecular and cellular effects of 1,3-Dichlorodibenzo-P-dioxin’s action are primarily due to its interaction with the AhR and the subsequent changes in gene expression . These changes can lead to a variety of biological responses, including developmental disturbances and potentially cancer .

Action Environment

The action, efficacy, and stability of 1,3-Dichlorodibenzo-P-dioxin can be influenced by various environmental factors. As a persistent organic pollutant, it can remain in the environment for more than 100 years . Its production and release into the environment are primarily anthropogenic, resulting from processes such as organochloride-related manufacturing, incineration of chlorine-containing substances, and chlorine bleaching of paper .

Biochemische Analyse

Biochemical Properties

1,3-Dichlorodibenzo-P-dioxin interacts with the estrogen receptor, a nuclear hormone receptor . The steroid hormones and their receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Cellular Effects

Polychlorinated dibenzodioxins, including 1,3-Dichlorodibenzo-P-dioxin, are known to bioaccumulate in humans and wildlife due to their lipophilic properties . They may cause developmental disturbances and cancer . They are also known to cause liver damage and neurological effects, including headaches, weakness, muscular aches, and pains .

Molecular Mechanism

The molecular mechanism of action of 1,3-Dichlorodibenzo-P-dioxin involves binding interactions with biomolecules and changes in gene expression . It acts via an intracellular protein . The ring cleavage dioxygenases catalyze the critical ring-opening step in the catabolism of aromatic compounds .

Dosage Effects in Animal Models

In animal models, the effects of 1,3-Dichlorodibenzo-P-dioxin vary with different dosages . High doses of dioxins, particularly TCDD, may cause nausea, vomiting, and diarrhea, hepatic damage, and neurological effects .

Metabolic Pathways

The metabolic pathways of 1,3-Dichlorodibenzo-P-dioxin involve two major catabolic routes: lateral and angular dioxygenation pathways .

Transport and Distribution

1,3-Dichlorodibenzo-P-dioxin is well absorbed following oral exposure and undergoes extensive distribution throughout body tissues, with particular accumulation in the liver and adipose tissues .

Subcellular Localization

The subcellular localization of 1,3-Dichlorodibenzo-P-dioxin is primarily in the membrane . This localization may affect its activity or function.

Eigenschaften

IUPAC Name |

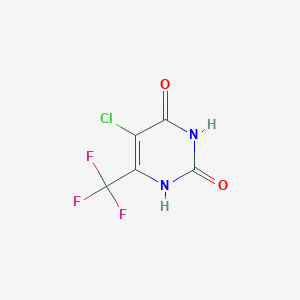

1,3-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYJYMAKTBXNSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

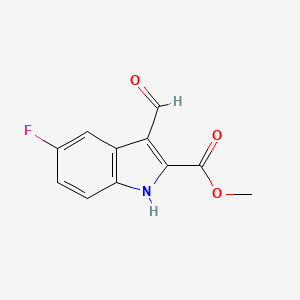

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198603 | |

| Record name | 1,3-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50585-39-2 | |

| Record name | 1,3-Dichlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50585-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050585392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dichlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ549UV066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)

![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)